

AS1975063 Efficacy Profile: A Comparative Guide for GPR40 Agonists

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Compound of Interest

Compound Name: AS1975063
CAS No.: 955925-61-8
Cat. No.: B605609

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Executive Summary

AS1975063 is a potent, selective, small-molecule agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Developed as part of a next-generation class of insulin secretagogues, it is designed to treat Type 2 Diabetes Mellitus (T2DM) by enhancing insulin secretion in a strictly glucose-dependent manner.

Unlike traditional sulfonylureas (e.g., glimepiride) which can cause hypoglycemia by stimulating insulin release regardless of blood glucose levels, **AS1975063** activates the Gq-coupled GPR40 receptor only when glucose levels are elevated. This guide evaluates its efficacy across key cell lines, compares it with the discontinued clinical candidate TAK-875 (Fasiglifam), and details the experimental protocols required to validate its performance.

Mechanism of Action

AS1975063 functions as an allosteric agonist of GPR40, a G-protein coupled receptor highly expressed on pancreatic

-cells.

- Pathway: Binding of **AS1975063**

G

q activation

Phospholipase C (PLC) activation

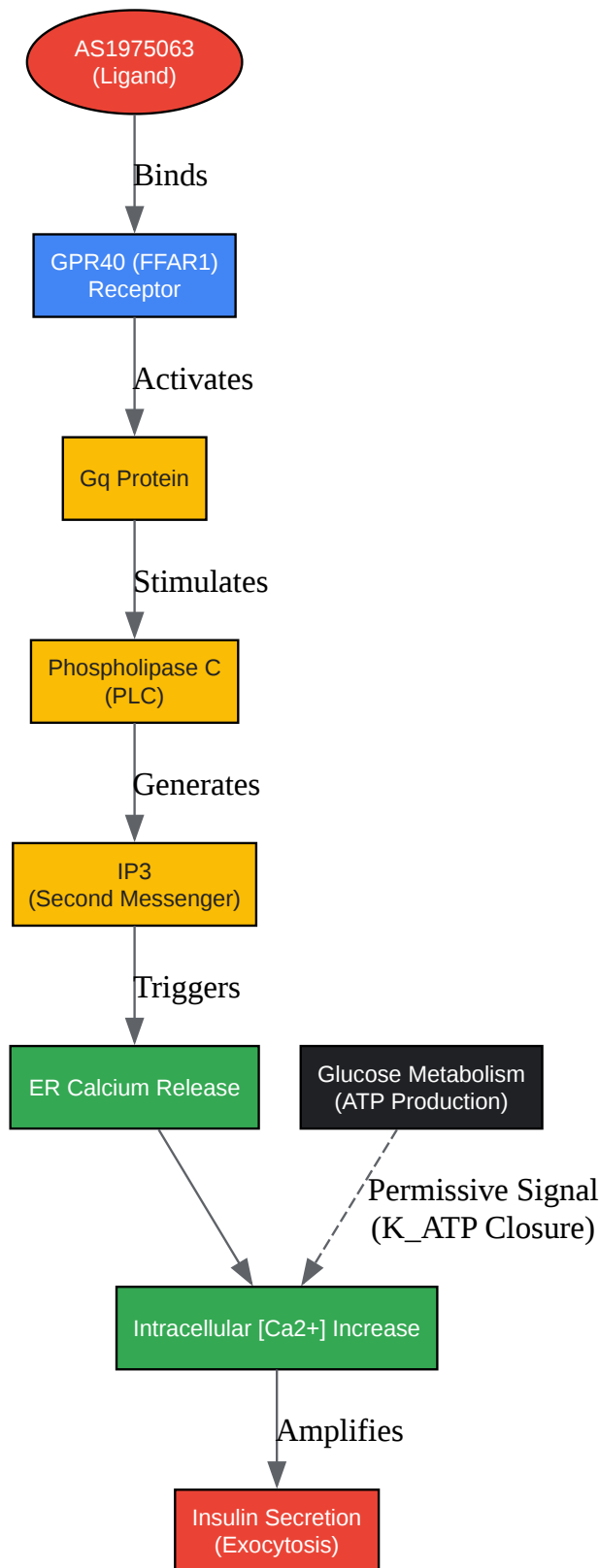
IP3 generation

Ca

mobilization from ER

Amplification of insulin granule exocytosis.

- Glucose Dependence: Crucially, this pathway amplifies insulin secretion only in the presence of glucose metabolism (which closes K channels), thereby minimizing hypoglycemia risk.



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Figure 1: Signal transduction pathway of **AS1975063** in pancreatic

-cells.

Comparative Efficacy in Cell Lines[1][2]

The efficacy of **AS1975063** is best evaluated in specific cell models that mimic the pancreatic -cell environment or the hepatic clearance system.

A. MIN6 Cells (Murine Insulinoma)

MIN6 cells are the "gold standard" for testing glucose-stimulated insulin secretion (GSIS) because they retain physiological glucose sensing (unlike HIT-T15 or RINm5F lines).

- Performance: **AS1975063** induces a dose-dependent increase in insulin secretion.[1]
- Glucose Dependence:
 - Low Glucose (2.8 mM): Minimal to no increase in insulin secretion (prevents hypoglycemia).
 - High Glucose (22.4 mM): Significant amplification of insulin release (typically 2-3 fold over vehicle).
- Comparison: In MIN6 assays, **AS1975063** shows comparable maximal efficacy to TAK-875 but is distinct from sulfonylureas, which stimulate secretion even at 2.8 mM glucose.

B. CHO-hGPR40 / HEK293-hGPR40 (Transfected Systems)

These lines are engineered to overexpress human GPR40 and are used for Calcium Flux Assays to determine potency (EC

).

- Metric: Intracellular Calcium () mobilization measured via FLIPR (Fluorometric Imaging Plate Reader).
- Potency: **AS1975063** typically exhibits an EC

in the low nanomolar range (comparable to the AS203 series,

10–100 nM).

- Selectivity: Shows >100-fold selectivity over GPR120 and GPR41/43.

C. HepG2 (Human Liver Carcinoma) - Safety Screening

This cell line is critical for differentiating **AS1975063** from TAK-875.

- Context: TAK-875 was terminated in Phase III due to Drug-Induced Liver Injury (DILI).
- **AS1975063** Advantage: Newer generation agonists (AS series) are screened for reduced inhibition of bile salt transporters (BSEP, MRP2) and lower cytotoxicity in HepG2 cells compared to TAK-875.

Summary Data Table

Feature	AS1975063	TAK-875 (Fasiglifam)	Glimepiride (Sulfonylurea)
Target	GPR40 (Agonist)	GPR40 (Agonist)	SUR1 (K blocker)
Mechanism	Gq / IP3 / Ca	Gq / IP3 / Ca	Depolarization (Direct)
Glucose Dependence	Yes (High)	Yes (High)	No (High Hypo Risk)
Efficacy (MIN6)	High (at >10mM Glucose)	High (at >10mM Glucose)	High (at all Glucose levels)
Liver Safety (HepG2)	Improved Profile*	High Toxicity (DILI linked)	Generally Safe
Clinical Status	Preclinical / Research	Terminated (Phase III)	Approved Standard of Care

*Note: AS series compounds (e.g., AS2034178) were specifically optimized to avoid the hepatotoxicity seen with TAK-875.

Experimental Protocols

To validate **AS1975063** efficacy, use the following standardized protocols.

Protocol A: Insulin Secretion Assay (MIN6 Cells)

Objective: Measure glucose-dependent efficacy.

- Seeding: Plate MIN6 cells at

cells/well in 96-well plates. Culture for 48h in DMEM (25 mM glucose, 10% FBS).
- Starvation: Wash cells 2x with KRB buffer (Krebs-Ringer Bicarbonate). Incubate in KRB with 2.8 mM glucose for 1 hour to establish baseline.
- Treatment: Replace buffer with KRB containing:
 - Group 1: Vehicle (DMSO) + 2.8 mM Glucose (Basal Control).
 - Group 2: Vehicle (DMSO) + 22.4 mM Glucose (Stimulated Control).
 - Group 3:**AS1975063** (10 M) + 2.8 mM Glucose (Hypo Check).
 - Group 4:**AS1975063** (10 M) + 22.4 mM Glucose (Efficacy Check).
- Incubation: Incubate for 60 minutes at 37°C.
- Quantification: Collect supernatant. Measure insulin via HTRF or ELISA (e.g., Mercodia Mouse Insulin ELISA).
- Normalization: Normalize insulin concentration to total protein content per well (BCA assay).

Protocol B: Calcium Mobilization Assay (CHO-hGPR40)

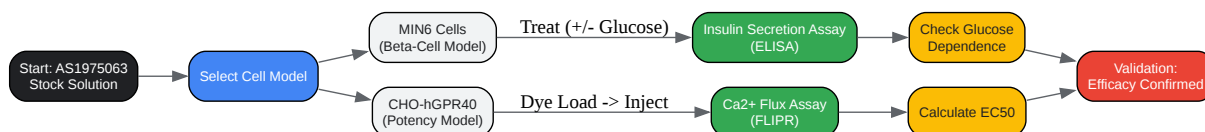
Objective: Determine EC

potency.

- Preparation: Plate CHO-hGPR40 cells in black-wall 96-well plates (cells/well).
- Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid for 45 mins at 37°C.
- Compound Addition: Prepare serial dilutions of **AS1975063** (1 nM to 10 M).
- Measurement: Inject compounds using a FLIPR (or similar plate reader). Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
- Analysis: Plot Max-Min Fluorescence vs. Log[Concentration]. Fit to a 4-parameter logistic equation to calculate EC

.[\[2\]](#)

Experimental Workflow Diagram



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Figure 2: Recommended experimental workflow for validating **AS1975063**.

References

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